Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-

Catalog No.
S14283719
CAS No.
32575-57-8
M.F
C6H10CuN2O4
M. Wt
237.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,...

CAS Number

32575-57-8

Product Name

Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-

IUPAC Name

copper;2-[2-(carboxylatomethylamino)ethylamino]acetate

Molecular Formula

C6H10CuN2O4

Molecular Weight

237.70 g/mol

InChI

InChI=1S/C6H12N2O4.Cu/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2

InChI Key

GIPZFCUJUUCMKT-UHFFFAOYSA-L

Canonical SMILES

C(CNCC(=O)[O-])NCC(=O)[O-].[Cu+2]

Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- is a complex formed by copper ions coordinated with a bidentate ligand derived from glycine. The ligand, N,N'-1,2-ethanediylbis[glycinato], features two glycine units connected by an ethylene bridge. This compound is characterized by its unique chelation properties, allowing it to form stable complexes with metal ions. The copper ion in this compound typically exists in the +2 oxidation state, which is common for many copper complexes in coordination chemistry.

The chemical formula for this compound is C₆H₁₀CuN₂O₄, and it is often represented in various structural forms that highlight the coordination of the glycine moieties to the copper center. This compound has garnered interest due to its potential applications in various fields, including biochemistry and materials science.

  • Ligand Exchange Reactions: The copper ion can undergo ligand substitution, where the glycine ligands can be replaced by other ligands depending on the reaction conditions.
  • Redox Reactions: Copper(II) can be reduced to copper(I) under specific conditions, which may alter the stability and reactivity of the complex.
  • Coordination with Anions: The complex can react with various anions (e.g., chloride or sulfate) to form different salts or coordination compounds.

Research indicates that copper complexes exhibit significant biological activities. Copper plays a crucial role in various biological processes, including:

  • Enzymatic Functions: Copper is a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, which are vital for cellular respiration and oxidative stress management.
  • Antimicrobial Properties: Copper complexes have demonstrated antimicrobial activity against a range of pathogens, making them potential candidates for therapeutic applications.
  • Antioxidant Activity: Some studies suggest that copper complexes can exhibit antioxidant properties, potentially mitigating oxidative damage in biological systems.

The synthesis of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- typically involves:

  • Preparation of Ligand: Glycine is reacted with a suitable coupling agent to form the N,N'-1,2-ethanediylbis[glycinato] ligand.
  • Metalation: The ligand is then combined with a source of copper ions (e.g., copper sulfate or copper acetate) in an aqueous solution under controlled pH conditions to facilitate complex formation.
  • Isolation and Purification: The resulting complex is isolated using techniques such as precipitation or crystallization and purified through recrystallization or chromatography.

Copper complexes have diverse applications across various fields:

  • Agriculture: Used as fungicides and bactericides due to their antimicrobial properties.
  • Medicine: Investigated for use in drug delivery systems and as therapeutic agents due to their biological activities.
  • Catalysis: Employed as catalysts in organic synthesis reactions owing to their ability to facilitate electron transfer processes.

Studies on the interactions of Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- with biomolecules have shown:

  • Protein Binding: The complex can bind to proteins, influencing their structure and function.
  • DNA Interaction: Research suggests potential interactions with DNA, which may affect gene expression or induce cytotoxic effects in cancer cells.

These interactions are critical for understanding the compound's biological mechanisms and potential therapeutic applications.

Several compounds share structural similarities with Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]-. Here are some notable examples:

Compound NameStructureUnique Features
Copper(II) GlycinateCu(C₂H₄N₂O₂)₂Simpler structure; only one glycine ligand per copper ion
Copper(II) AcetateCu(C₂H₃O₂)₂Commonly used in organic synthesis; different ligand properties
Copper(II) Ethylenediamine ComplexCu(C₂H₈N₂)₂Contains ethylenediamine; exhibits different coordination geometry

Copper, [N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]]- stands out due to its dual glycine coordination which enhances its stability and biological activity compared to simpler copper complexes. Its unique chelation properties make it particularly interesting for applications requiring specific metal-ligand interactions.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

236.993654 g/mol

Monoisotopic Mass

236.993654 g/mol

Heavy Atom Count

13

Related CAS

5657-17-0 (Parent)

General Manufacturing Information

Copper, [[N,N'-1,2-ethanediylbis[glycinato-.kappa.N,.kappa.O]](2-)]-: INACTIVE

Dates

Modify: 2024-08-10

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